molecular formula C12H9N3OS2 B5049773 N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B5049773
M. Wt: 275.4 g/mol
InChI Key: ZQWNKFIGHYGYBM-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a chemical compound of interest in medicinal chemistry and oncology research, belonging to the class of benzothiazole-carboxamide hybrids. Structural analogs of this compound, particularly those featuring a benzothiazole core linked to a carboxamide group, have demonstrated promising potential as anticancer agents in scientific studies . Research on these hybrids indicates that they may exert their effects through molecular interactions with key protein targets involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) . For instance, closely related compounds have shown significant cytotoxic activity in vitro against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) . The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and its presence in several molecules evaluated as kinase inhibitors, which are critical targets in the DNA damage response (DDR) pathway . This product is intended for research purposes, such as in vitro biological screening and hit-to-lead optimization studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-7-5-17-12(14-7)15-11(16)8-2-3-9-10(4-8)18-6-13-9/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWNKFIGHYGYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Benzothiazole Ring: The benzothiazole ring is often synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the thiazole and benzothiazole rings. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution often requires catalysts like Lewis acids (e.g., AlCl₃) and appropriate solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential therapeutic properties. Compounds containing thiazole and benzothiazole rings have shown activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to determine the specific biological targets and efficacy of this compound.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its application in the production of dyes, pigments, and polymers is also being investigated.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets. The thiazole and benzothiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. Specific pathways and targets are still under investigation, but initial studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituted Pyrazinecarboxamides (Antifungal Agents)

Example Compound : 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (Compound 8)

  • Structural Differences : Replaces the benzothiazole core with a pyrazine ring.
  • Activity : Exhibits modest antifungal activity against Trichophyton mentagrophytes (MIC = 31.25–62.5 µmol·mL⁻¹), though significantly less potent than fluconazole (MIC = 3.91 µmol·mL⁻¹) .
  • SAR Insights :
    • The 4-methyl-thiazole substituent enhances activity compared to 5-methyl analogs (e.g., Compound 12, MIC = 62.5 µmol·mL⁻¹) .
    • Chloro and tert-butyl groups on the pyrazine ring contribute to antifungal potency .

Table 1: Antifungal Activity Comparison

Compound Core Structure Substituents MIC (µmol·mL⁻¹) Reference
Target Compound Benzothiazole 4-methyl-thiazole Not reported
Compound 8 (Pyrazine analog) Pyrazine 5-tert-butyl-6-chloro, 4-methyl-thiazole 31.25–62.5
Fluconazole (Standard) Triazole 3.91

Thiazole-Containing TGF-β Inhibitors

Example Compound : 5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives

  • Structural Differences : Incorporates an imidazole linker between benzothiazole and thiazole groups.
  • Activity: Potent inhibitors of transforming growth factor-beta type I receptor (TGF-βR1), with IC₅₀ values in nanomolar ranges. These compounds are explored for cancer immunotherapy and antifibrotic applications .
  • SAR Insights :
    • The 4-methyl-thiazole group enhances selectivity for TGF-βR1 over other kinases .
    • Substitutions on the benzothiazole ring modulate solubility and bioavailability .

Thiazole-Based COX/LOX Inhibitors

Example Compound : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)

  • Structural Differences: Features an acetamide-linked thiazole with a phenolic substituent.
  • Activity : Inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key targets in inflammation .
  • SAR Insights :
    • Electron-donating groups (e.g., methoxy) on the phenyl ring enhance anti-inflammatory activity .

Benzothiazole Carboxamides in Kinase Inhibition

Example Compound: 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide (Tunlametinib)

  • Structural Differences : Includes halogenated aniline and hydroxyethoxy substituents.
  • Activity : A clinical-stage MEK inhibitor for oncology, highlighting the versatility of benzothiazole carboxamides in kinase targeting .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

Chemical Formula: C19_{19}H19_{19}N5_5O2_2S2_2
Molecular Weight: 442.54 g/mol
CAS Number: 1132-61-2

The compound features a benzothiazole core substituted with a thiazole moiety, which is critical for its biological activity. The presence of these heterocycles enhances the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit potent cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In vitro assays have shown that certain benzothiazole derivatives possess IC50_{50} values ranging from 2.74 to 15.36 µM against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance:

CompoundCancer Cell LineIC50_{50} (µM)
4fA5492.74
4fMCF-75.05
4fHeLa9.46

These results indicate a significant cytotoxic effect compared to standard treatments like sorafenib, suggesting that these compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Key Enzymes: The compound has been shown to inhibit BRAF and VEGFR-2 enzymes, which are crucial in cancer proliferation and angiogenesis .
  • Induction of Apoptosis: Flow cytometry analysis revealed that treatment with this compound led to an increase in both early and late apoptotic cells, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens. Research has indicated that benzothiazole derivatives can effectively combat antibiotic-resistant bacteria.

Antibacterial Efficacy

In vitro studies have reported the minimum inhibitory concentration (MIC) values for several derivatives against common bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
3Bacillus cereus0.23
3Escherichia coli0.47
9Salmonella Typhimurium0.70

These findings suggest that the compound can serve as a potential lead in the development of new antibiotics targeting resistant strains .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of benzothiazole derivatives:

  • Cancer Treatment Trials: Clinical trials are ongoing to evaluate the efficacy of these compounds in patients with advanced solid tumors, focusing on their safety profiles and therapeutic outcomes.
  • Antimicrobial Resistance: Investigations into the use of these compounds against multi-drug resistant bacteria are critical in addressing global health challenges posed by antibiotic resistance .

Q & A

What synthetic strategies are recommended for preparing N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
The compound can be synthesized via multi-step organic reactions, typically involving:

Core scaffold assembly : Coupling a benzothiazole-6-carboxylic acid derivative with a 4-methylthiazole-2-amine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

Functional group protection : Protecting reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Use high-purity solvents and reagents to minimize byproducts.
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of acid to amine) to drive reactions to completion .

How can the crystal structure of this compound be resolved, and which software tools are suitable for refining crystallographic data?

Level: Advanced
Methodological Answer:

  • X-ray diffraction (XRD) : Grow single crystals via slow evaporation in DMSO/ethanol mixtures. Collect data using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling displacement parameters and hydrogen bonding networks. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with Phenix or CCP4 suites .
  • Validation : Check for residual electron density and R-factors (target: R1 < 0.05). Use ORTEP-3 for thermal ellipsoid visualization .

What in vitro assays are validated for assessing TGF-β type I receptor (TGFβR1) inhibition, and how is potency quantified?

Level: Advanced
Methodological Answer:

  • Kinase inhibition assays :
    • Use recombinant TGFβR1 kinase domain in a luminescent ADP-Glo™ assay. Incubate the compound (0.1–10 µM) with ATP (10 µM) and substrate (e.g., SMAD3) for 60 minutes at 37°C .
    • Quantify IC50 via dose-response curves (GraphPad Prism, 4-parameter logistic model).
  • Cellular assays :
    • Measure SMAD2/3 phosphorylation in HEK293T cells using Western blot (antibodies: anti-pSMAD2/3). Normalize to total SMAD2/3 .
  • Selectivity screening : Test against ALK5, ALK4, and other kinases (e.g., EGFR) to confirm specificity .

How should researchers address discrepancies in reported biological activity data (e.g., IC50 variability across studies)?

Level: Advanced
Methodological Answer:

Assay standardization :

  • Validate cell lines (e.g., mycoplasma-free HEK293T) and ensure consistent ATP concentrations in kinase assays .

Solubility and stability :

  • Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability via HPLC over 24 hours .

Data normalization :

  • Include positive controls (e.g., SB-431542 for TGFβR1 inhibition) to calibrate inter-experimental variability .

Meta-analysis :

  • Compare structural analogs (e.g., EW-7197) to identify substituents influencing potency .

Which spectroscopic techniques are critical for confirming the compound’s purity and structural integrity?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for benzothiazole) and carboxamide carbonyl (δ ~165 ppm) .
  • IR spectroscopy : Identify C=O stretching (~1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]+ (calculated for C12H10N3OS2: 292.0274) .
  • Elemental analysis : Match experimental and theoretical C/H/N/S percentages (e.g., C 56.59%, H 3.24%, N 12.00%) .

How can metabolic stability be improved through structural modifications?

Level: Advanced
Methodological Answer:

  • Block metabolic hot spots :
    • Introduce electron-withdrawing groups (e.g., fluorine) at the 4-methylthiazole position to reduce CYP450-mediated oxidation .
  • Enhance solubility :
    • Replace the carboxamide with a sulfonamide group to improve aqueous solubility without sacrificing affinity .
  • Prodrug strategies :
    • Mask the carboxamide as an ester prodrug (hydrolyzed in vivo by esterases) to enhance oral bioavailability .

What computational methods are recommended for predicting binding modes to TGFβR1?

Level: Advanced
Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Glide with the TGFβR1 crystal structure (PDB: 3KFD). Focus on the ATP-binding pocket (residues: Lys232, His283) .

MD simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability (RMSD < 2 Å acceptable).

Free energy calculations : Apply MM-PBSA to estimate binding affinity (ΔG < −8 kcal/mol indicates strong binding) .

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